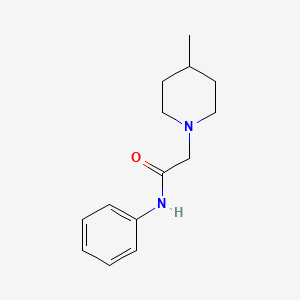![molecular formula C17H15NO5 B5810191 5-[(3-phenylpropanoyl)amino]isophthalic acid](/img/structure/B5810191.png)
5-[(3-phenylpropanoyl)amino]isophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-phenylpropanoyl)amino]isophthalic acid, also known as PIPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of material science, drug delivery, and biomedical engineering. PIPAA is a type of polyamino acid that possesses unique properties, such as biocompatibility, biodegradability, and stimuli-responsive behavior, which makes it a promising candidate for various biomedical applications.
Mecanismo De Acción
The mechanism of action of 5-[(3-phenylpropanoyl)amino]isophthalic acid is primarily based on its stimuli-responsive behavior, which allows it to respond to external stimuli, such as temperature, pH, and light. 5-[(3-phenylpropanoyl)amino]isophthalic acid-based drug delivery systems can be designed to release drugs in response to specific stimuli, which can improve the targeted delivery of drugs to specific tissues or cells.
Biochemical and Physiological Effects:
5-[(3-phenylpropanoyl)amino]isophthalic acid has been shown to exhibit excellent biocompatibility and low toxicity in various in vitro and in vivo studies. 5-[(3-phenylpropanoyl)amino]isophthalic acid-based drug delivery systems have been shown to improve the therapeutic efficacy of drugs while reducing their side effects. 5-[(3-phenylpropanoyl)amino]isophthalic acid-based hydrogels have also been used for tissue engineering applications, such as wound healing and cartilage regeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-[(3-phenylpropanoyl)amino]isophthalic acid in scientific research is its biocompatibility and biodegradability, which makes it an ideal candidate for various biomedical applications. However, one of the limitations of using 5-[(3-phenylpropanoyl)amino]isophthalic acid is its relatively low solubility in water, which can pose challenges in the synthesis and characterization of 5-[(3-phenylpropanoyl)amino]isophthalic acid-based materials.
Direcciones Futuras
There are several future directions for the research on 5-[(3-phenylpropanoyl)amino]isophthalic acid, including the development of new synthesis methods, the design of 5-[(3-phenylpropanoyl)amino]isophthalic acid-based materials with improved properties, and the exploration of new biomedical applications. Some of the potential future applications of 5-[(3-phenylpropanoyl)amino]isophthalic acid include the development of 5-[(3-phenylpropanoyl)amino]isophthalic acid-based biosensors, the use of 5-[(3-phenylpropanoyl)amino]isophthalic acid-based hydrogels for tissue engineering applications, and the development of 5-[(3-phenylpropanoyl)amino]isophthalic acid-based materials for drug delivery applications.
Métodos De Síntesis
The synthesis of 5-[(3-phenylpropanoyl)amino]isophthalic acid can be achieved through several methods, including solid-phase synthesis, solution-phase synthesis, and ring-opening polymerization. The most commonly used method for synthesizing 5-[(3-phenylpropanoyl)amino]isophthalic acid is the ring-opening polymerization of N-carboxyanhydrides (NCAs) of amino acids, such as isoleucine and phenylalanine, in the presence of a catalyst, such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Aplicaciones Científicas De Investigación
5-[(3-phenylpropanoyl)amino]isophthalic acid has been extensively studied for its potential applications in various fields of science, including drug delivery, tissue engineering, and biosensing. Due to its biocompatibility and biodegradability, 5-[(3-phenylpropanoyl)amino]isophthalic acid has been used as a carrier for drug delivery systems, such as micelles, nanoparticles, and hydrogels. 5-[(3-phenylpropanoyl)amino]isophthalic acid-based drug delivery systems have shown promising results in improving the therapeutic efficacy of various drugs, including anticancer agents, antibiotics, and anti-inflammatory drugs.
Propiedades
IUPAC Name |
5-(3-phenylpropanoylamino)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c19-15(7-6-11-4-2-1-3-5-11)18-14-9-12(16(20)21)8-13(10-14)17(22)23/h1-5,8-10H,6-7H2,(H,18,19)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRMURCQDBMRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Phenylpropanoyl)amino]benzene-1,3-dicarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B5810125.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5810129.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5810146.png)

![N-(2-ethoxyphenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide](/img/structure/B5810160.png)
![2-{4-[(4-chlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5810168.png)
![1-methyl-5-[(5-methyl-2-furyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5810173.png)

![N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5810183.png)


![1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5810208.png)